molecular formula C13H12N3NaO6S B1260381 Cephacetrile sodium CAS No. 23239-41-0

Cephacetrile sodium

Cat. No. B1260381
CAS RN: 23239-41-0
M. Wt: 361.31 g/mol
InChI Key: GXCRUTWHNMMJEK-WYUVZMMLSA-M
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Description

Synthesis Analysis

The synthesis of cephacetrile sodium involves a series of steps starting from 7-aminocephalosporanic acid (7-ACA), leading to its transformation into cephacetrile sodium through acylation, hydrolysis, carbamoylation, and finally, salt formation. The process aims to achieve a high overall yield and employs environmentally friendly and cost-effective reagents (Liu Dong-zhi, 2007).

Molecular Structure Analysis

The molecular structure of cephacetrile sodium is characterized by the presence of a beta-lactam nucleus and a 7-acylamino side chain, typical of cephalosporins. This structure confers on cephacetrile its antibacterial properties, although this aspect is beyond our focus. Detailed structural analysis through techniques like X-ray crystallography and NMR spectroscopy is essential for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

Cephacetrile sodium's stability and reactivity are influenced by its molecular structure. It undergoes reactions typical of cephalosporins, such as the cleavage of the beta-lactam ring under certain conditions. The compound's reactivity with various reagents and under different environmental conditions (e.g., pH and temperature) provides insights into its stability and degradation pathways, important for its synthesis and storage (H. Fabre, N. H. Eddine, G. Bergé, 1984).

Physical Properties Analysis

The physical properties of cephacetrile sodium, such as solubility, melting point, and crystal form, are crucial for its formulation and application in various pharmaceutical forms. High-performance liquid chromatographic methods provide accurate quantitative determination and are essential for the analysis of cephacetrile sodium in bulk and dosage forms, ensuring quality control and consistency in pharmaceutical applications (A. Mangia, S. Silingardi, F. Bortesi, G. Grisanti, M. Di Bitetto, 1979).

Chemical Properties Analysis

The chemical properties of cephacetrile sodium, including its reactivity, degradation kinetics, and interaction with other chemical substances, are fundamental for its synthesis, stability, and efficacy. Investigations into its degradation kinetics in aqueous solutions provide valuable data for optimizing storage conditions and extending shelf life, ensuring the compound's effectiveness until administration (H. Fabre, N. H. Eddine, G. Bergé, 1984).

Scientific Research Applications

Pharmacological Studies

Cephacetrile sodium has been extensively studied for its pharmacological properties. Research conducted on healthy volunteers demonstrated that Cephacetrile, being an injectable cephalosporin, achieves adequate serum and urinary concentrations to treat systemic or urinary infections caused by susceptible organisms (Wise & Reeves, 1974). Additionally, its activity against bovine udder pathogens and various pathogenic bacteria in newborn calves and pigs has been investigated, revealing its minimal inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative strains (Ziv & Nouws, 2010).

Analytical Determination

The development of analytical methods for the quantitative determination of Cephacetrile in pharmaceutical preparations has been a significant area of research. High-performance liquid chromatographic methods have been developed to ensure the accuracy and efficiency of Cephacetrile dosage forms, demonstrating less than 0.7% coefficients of variation within and between days (Mangia et al., 1979). Such methods are crucial for maintaining the quality and efficacy of Cephacetrile as a pharmaceutical agent.

Reproductive Function Studies

Investigations into the effects of Cephacetrile on reproductive functions have been conducted on animal species like rats and rabbits. These studies found that even high doses of Cephacetrile do not alter fertility, gestation, and post-natal development in these animals, indicating its safety in terms of reproductive health (Esposti et al., 1986).

Clinical Efficacy Against Bacterial Infections

Clinical studies have demonstrated the efficacy of Cephacetrile against a variety of bacterial infections. One study highlighted its effectiveness against bacteria isolated from clinical specimens, with particular susceptibility noted in enterococci strains (Isenberg et al., 1973). Additionally, its application in treating respiratory infections in childhood pertussis has been explored, showing significant therapeutic activity (Nola & Soranzo, 1976).

Safety And Hazards

Cephacetrile sodium may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCRUTWHNMMJEK-WYUVZMMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt)
Record name Cephacetrile sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

361.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephacetrile sodium

CAS RN

23239-41-0
Record name Cephacetrile sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHACETRILE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
G Dörhöfer, JW Faigle - Infection, 1976 - Springer
… volunteers received single intravenous doses of t4C-labelled cephacetrile sodium, 1.0 g being administered in one case and 0.9 g in the other. In both subjects, 98% of the administered …
Number of citations: 4 link.springer.com
Fİ Şengün, İ Fedai̇ - Talanta, 1986 - Elsevier
… used for cephacetrile sodium,4~14~18*23-26 cefamandole … -bath for 65 min for cephacetrile sodium and 90 min for the other … Our cephacetrile sodium and 90 min for the other cepha- …
Number of citations: 18 www.sciencedirect.com
MJ Paape, RH Miller, G Ziv - American journal of veterinary research, 1991 - europepmc.org
… The beta-lactam antibiotics carfecillin, cephapirin sodium, and cephacetrile sodium decreased phagocytosis 11.2, 12.8, and 23.8%, respectively. The secretolytic agent, bromhexin, …
Number of citations: 55 europepmc.org
N Nakajima - Takeda Kenkyu Ho, 1975 - cir.nii.ac.jp
Physical property and stability of cephacetrile sodium | CiNii Research … Physical property and stability of cephacetrile sodium …
Number of citations: 2 cir.nii.ac.jp
FI Şengün, T Gürkan, I Fedai, S Sungur - Analyst, 1985 - pubs.rsc.org
… Differential-pulse polarograms of (a) ce halothin sodium ; (b) cephacetrile sodium (… Cepovenin vials (Hoechst, FRG), cephacetrile sodium working standard and … 2 Cephacetrile sodium …
Number of citations: 23 pubs.rsc.org
A Mangia, S Silingardi, F Bortesi… - Journal of …, 1979 - Wiley Online Library
… The chromatographic results are in good agreement with the microbiological assay requested by the “Code of Federal Regulations” for certification of cephacetrile sodium. …
Number of citations: 6 onlinelibrary.wiley.com
HH LEE - Korean Journal of Dermatology, 1979 - pesquisa.bvsalud.org
… The minimal inhibitory concentration(MIC) of cephalosporin derivatives, (cephaloridine, cefazolin sodium, cephradine, cephapirin aodium, cephacetrile sodium, and cephalexin from …
Number of citations: 6 pesquisa.bvsalud.org
A Dominguez-Gil, MC Castiñeiras… - European Journal of …, 1978 - Springer
… Cephacetrile sodium salt was made available in vials of 1 g. Solutions were prepared immediately before injection by dissolving the antibiotic in water for Injection BP 10 ml. Each …
Number of citations: 5 link.springer.com
JFM Nouws, G Ziv - Zentralblatt für Veterinärmedizin Reihe A, 1978 - Wiley Online Library
The pharmacokinetics of benzylpenicillin, cephapirin, cephacetrile, cloxacillin, amoxycillin, and ampicillin were studied in dairy cows after intravenous and intramuscular administration …
Number of citations: 21 onlinelibrary.wiley.com
加藤康道 - ファルマシア, 1975 - jstage.jst.go.jp
3.2− 25mcg/m 且に あるが, 100mcg/ml 以上の 耐性株が最近増加 して い る. 抗菌力は ほ ぼ CER> CEZ, CEX≧ CET, CEC≧ CEP の 順 と考えて よい. Klcbsie11a は セ 剤に感受性の株が多 く…
Number of citations: 2 www.jstage.jst.go.jp

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